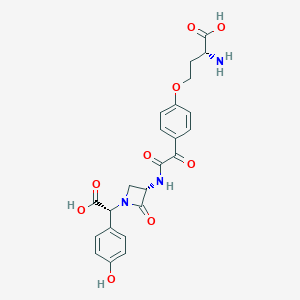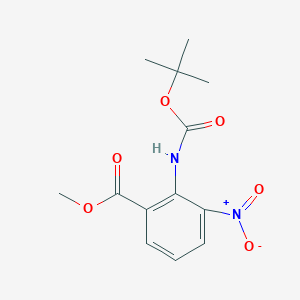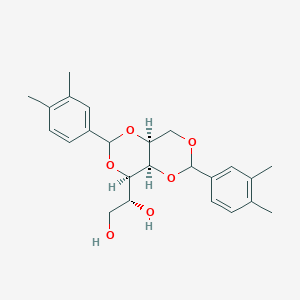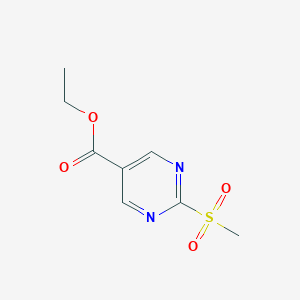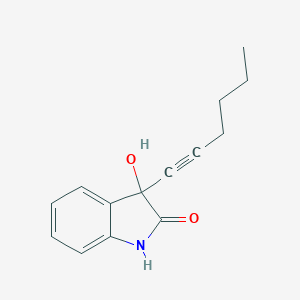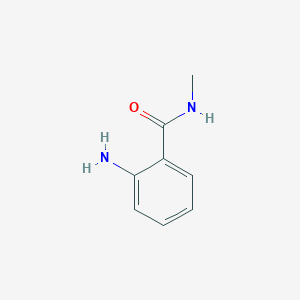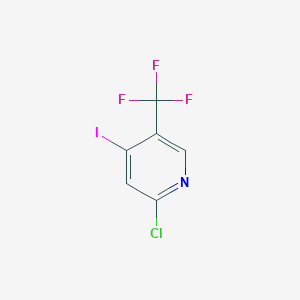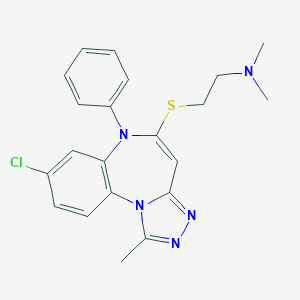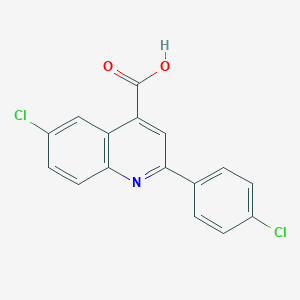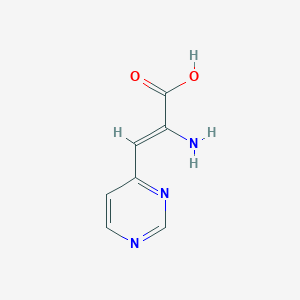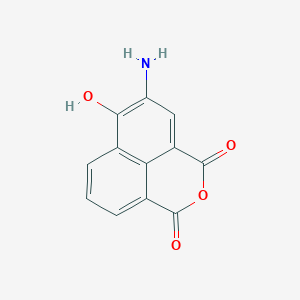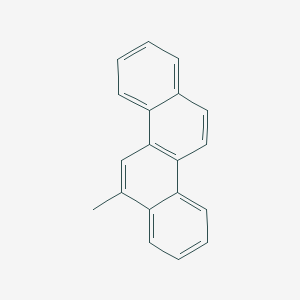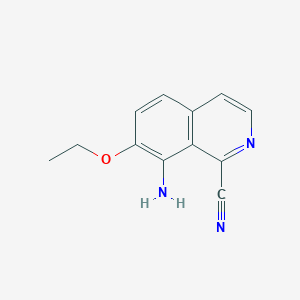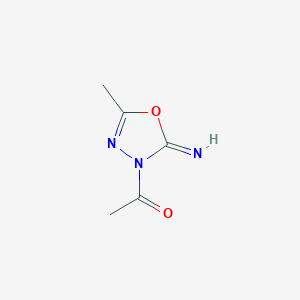
2-Chloro-6,7-difluoroquinoxaline
描述
Quinoxaline derivatives are a class of compounds with a wide range of biological activities, including antimicrobial properties. The core structure of quinoxaline can be modified to enhance these properties, as seen in the synthesis of various derivatives with potential antimicrobial activity . The 2-chloro-6,7-difluoroquinoxaline is a compound that can be used as a starting material or intermediate in the synthesis of more complex quinoxaline derivatives, which may exhibit a range of biological activities.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves the modification of the core quinoxaline structure. For instance, the replacement of the chlorine atom at the C-2 position with an ether linkage attached to a benzene ring has been explored to yield new Schiff bases containing quinoxaline moieties . Additionally, the reaction of dichloroquinoxaline derivatives with malononitrile and ethyl cyanoacetate can produce a variety of dihydroquinoxaline derivatives . These synthetic routes demonstrate the versatility of quinoxaline chemistry and the potential for creating a wide array of derivatives with different properties.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is crucial in determining their biological activity. For example, the crystal structure of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines was determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . The molecular structure can influence the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, 2-chloro-7-nitroquinoxaline can react with piperidine to yield an unexpected disubstitution product due to a nucleophilic substitution of hydrogen . Similarly, 2,3-dichloro-6-nitroquinoxaline can undergo displacement reactions to form s-triazolo[3,4-a]quinoxaline derivatives . These reactions highlight the reactivity of quinoxaline derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and biological activity. The antimicrobial activity of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives was found to be influenced by specific structural characteristics, such as the substitution pattern on the quinoxaline ring . Additionally, the synthesis of 2-fluoroquinoline and 2,6-difluoropyridine by halogen exchange from corresponding chloro-compounds demonstrates the feasibility of introducing fluorine atoms into the quinoxaline structure, which can alter its properties .
安全和危害
属性
IUPAC Name |
2-chloro-6,7-difluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-3-12-6-1-4(10)5(11)2-7(6)13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGARNEDBXHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438898 | |
| Record name | 2-chloro-6,7-difluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-difluoroquinoxaline | |
CAS RN |
143007-15-2 | |
| Record name | 2-chloro-6,7-difluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6,7-difluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



